molecular formula C18H15BrN2O2S B11561335 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide

Cat. No.: B11561335
M. Wt: 403.3 g/mol
InChI Key: LBWBZSXSALDQGS-RGVLZGJSSA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is a complex organic compound that features a bromothiophene moiety and a naphthalen-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(naphthalen-1-yloxy)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide include:

Uniqueness

What sets N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide

InChI

InChI=1S/C18H15BrN2O2S/c1-12(18(22)21-20-11-14-9-10-17(19)24-14)23-16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H,21,22)/b20-11+

InChI Key

LBWBZSXSALDQGS-RGVLZGJSSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(S1)Br)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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